2-(4-ethylcyclohexylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile
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Overview
Description
2-(4-ethylcyclohexylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile is an organic compound that features a cyclohexylidene ring, a piperidine ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylcyclohexylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-ethylcyclohexanone with piperidine and subsequent introduction of the nitrile group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reactions are typically carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylcyclohexylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-(4-ethylcyclohexylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential lead compound in drug discovery.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-ethylcyclohexylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylcyclohexylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile
- 2-(4-isopropylcyclohexylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile
- 2-(4-tert-butylcyclohexylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile
Uniqueness
2-(4-ethylcyclohexylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile is unique due to the presence of the ethyl group on the cyclohexylidene ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in how the compound interacts with molecular targets compared to similar compounds.
Properties
IUPAC Name |
2-(4-ethylcyclohexylidene)-3-oxo-3-piperidin-1-ylpropanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-2-13-6-8-14(9-7-13)15(12-17)16(19)18-10-4-3-5-11-18/h13H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAKRIMKGJCJGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(=C(C#N)C(=O)N2CCCCC2)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701187406 |
Source
|
Record name | α-(4-Ethylcyclohexylidene)-β-oxo-1-piperidinepropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701187406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
590351-60-3 |
Source
|
Record name | α-(4-Ethylcyclohexylidene)-β-oxo-1-piperidinepropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701187406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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